

A Comprehensive Technical Guide to the Physical Properties of 3-(Bromomethyl)-3-methyloxetane

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Compound of Interest

Compound Name: 3-(Bromomethyl)-3-methyloxetane

Cat. No.: B152769

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Introduction: The Structural Significance and Synthetic Utility of 3-(Bromomethyl)-3-methyloxetane

3-(Bromomethyl)-3-methyloxetane (BMO), with CAS Registry Number 78385-26-9, is a versatile heterocyclic compound that has garnered significant interest in various fields of chemical synthesis.^{[1][2]} Its structure features a strained four-membered oxetane ring, which imparts unique reactivity, and a bromomethyl group that serves as a highly functional handle for nucleophilic substitution reactions.^[1] This combination makes BMO a valuable building block in medicinal chemistry for creating novel therapeutic agents and in materials science, particularly as a monomer for the synthesis of energetic thermoplastic elastomers like Poly(3-bromomethyl-3-methyloxetane) (PolyBrMMO).^{[3][4][5]}

The oxetane motif itself is increasingly recognized as a beneficial surrogate for other functional groups, such as gem-dimethyl or carbonyl groups, in drug discovery.^[6] It can favorably modulate key physicochemical properties including aqueous solubility, lipophilicity, and metabolic stability.^{[6][7]} A thorough understanding of the fundamental physical properties of BMO, such as its boiling point and density, is therefore a critical prerequisite for its effective use in reaction engineering, process scale-up, and polymer chemistry. This guide provides a detailed examination of these core properties, grounded in available experimental data and established analytical principles.

Core Physical Properties of 3-(Bromomethyl)-3-methyloxetane

The physical state of **3-(Bromomethyl)-3-methyloxetane** is typically described as a colorless to light yellow clear liquid under standard conditions.^[1] Quantitative data for its key physical properties are summarized below.

Data Presentation: Boiling Point and Density

Physical Property	Value	Conditions	Source(s)
Boiling Point	162 °C	At 760 mmHg (Atmospheric Pressure)	[3][8][9][10]
58 °C	At 12 mmHg (Reduced Pressure)	[1]	
Density	1.438 g/cm ³	Not Specified	[3][9]
1.4 ± 0.1 g/cm ³	Not Specified	[8][10]	

Expert Analysis and Experimental Causality

Boiling Point:

The significant difference between the boiling point at atmospheric pressure (162 °C) and under reduced pressure (58 °C at 12 mmHg) is a critical consideration for researchers.^{[1][3][8][9][10]} High-boiling-point liquids, especially those containing strained rings like oxetanes, can be susceptible to thermal decomposition or unwanted side reactions when heated for prolonged periods at atmospheric pressure.

- **Causality of Vacuum Distillation:** The choice to distill **3-(Bromomethyl)-3-methyloxetane** under reduced pressure is a deliberate experimental strategy to mitigate thermal stress. By lowering the external pressure, the temperature required to induce boiling is substantially reduced. This allows for purification via distillation at a much lower, safer temperature (58 °C), preserving the integrity of the strained oxetane ring and preventing potential

polymerization or degradation that could occur at 162 °C.[1] This is a standard and essential technique in synthetic organic chemistry for thermally sensitive compounds.

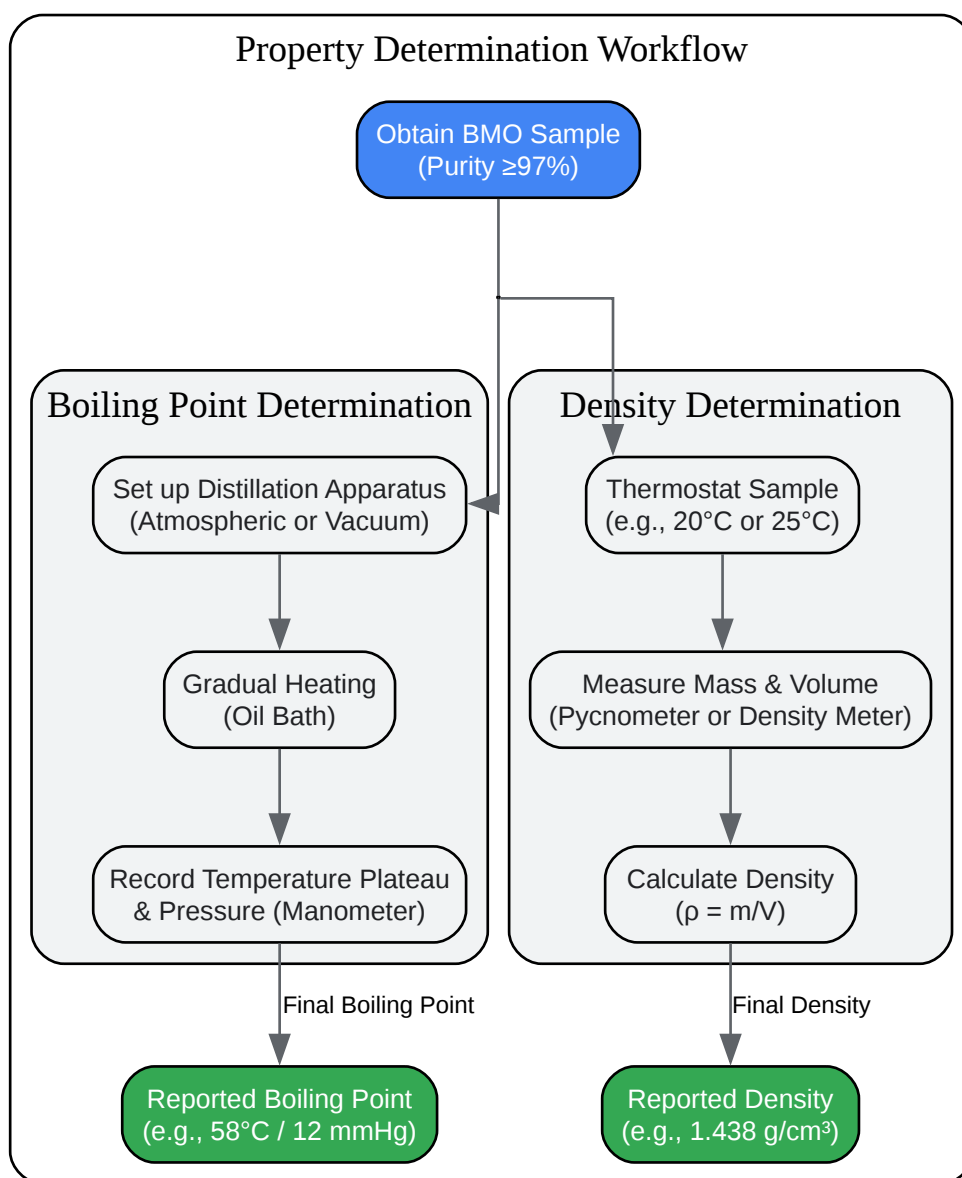
Density:

The reported density of approximately 1.4 g/cm³ indicates that BMO is considerably denser than water.[3][8][9][10] This is expected due to the presence of the heavy bromine atom (atomic weight ~79.9 amu) within a relatively small molecule (molecular weight 165.03 g/mol).[1][3] This property is important for reaction setup, as it will form the lower layer in an immiscible mixture with water, and for calculations involving molarity and volume.

Methodology: Determination of Physical Properties

To ensure the accuracy and reproducibility of physical property data, standardized and validated experimental protocols are essential. The following outlines the principles behind the determination of boiling point and density for a compound like **3-(Bromomethyl)-3-methyloxetane**.

Experimental Workflow Diagram



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Caption: Workflow for the experimental determination of boiling point and density.

Protocol for Boiling Point Determination (Vacuum Distillation)

This protocol describes a self-validating system for obtaining an accurate boiling point under reduced pressure.

- **Apparatus Setup:** Assemble a short-path distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.
- **System Integrity Check:** Connect the apparatus to a vacuum pump protected by a cold trap. Evacuate the system and ensure it can hold a stable vacuum (as measured by a digital manometer) to prevent leaks, which would invalidate the pressure reading.
- **Sample Charging:** Charge the distillation flask with **3-(Bromomethyl)-3-methyloxetane** and a magnetic stir bar for smooth boiling.
- **Heating and Equilibration:** Immerse the flask in an oil bath and begin stirring. Apply vacuum to the desired pressure (e.g., 12 mmHg). Slowly heat the oil bath.
- **Data Acquisition:** Observe the temperature on the thermometer placed at the vapor path. The boiling point is recorded as the stable temperature plateau observed when the liquid is actively boiling and condensate is consistently forming on the thermometer bulb. The pressure from the manometer must be recorded simultaneously.
- **Validation:** For highest accuracy, the measurement can be repeated. The stability of the temperature and pressure during distillation serves as an internal validation of the reading.

Protocol for Density Determination (Pycnometer Method)

- **Calibration:** Calibrate a pycnometer (a flask with a precise, known volume) by weighing it empty, then filled with deionized water at a specific, controlled temperature (e.g., 20°C). The known density of water at this temperature allows for the precise calculation of the pycnometer's internal volume.
- **Sample Preparation:** Bring the **3-(Bromomethyl)-3-methyloxetane** sample to the same controlled temperature as the calibration step using a water bath to ensure thermal equilibrium.
- **Measurement:** Dry the pycnometer thoroughly and weigh it. Fill it with the temperature-equilibrated BMO sample and weigh it again.

- Calculation: The density is calculated using the formula: $\rho = (m_{\text{sample}} - m_{\text{empty}}) / V_{\text{pycnometer}}$
- Trustworthiness: The protocol's trustworthiness is enhanced by performing the measurement in triplicate to calculate a mean and standard deviation, and by ensuring the temperature is precisely controlled throughout the calibration and measurement steps.

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